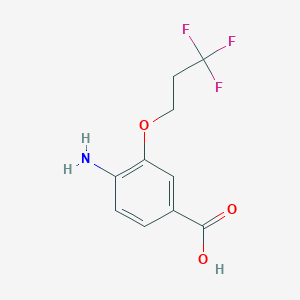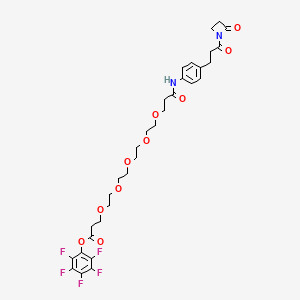![molecular formula C9H10ClN3O2 B12086845 Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- CAS No. 252914-67-3](/img/structure/B12086845.png)
Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- is a chemical compound with the molecular formula C9H10ClN3O2 and a molecular weight of 227.65 g/mol . This compound is known for its unique structure, which includes a chloro group, a phenylamino group, and a carbonyl-oxy linkage. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- typically involves the reaction of ethanimidamide with 2-chloro-N-[[(phenylamino)carbonyl]oxy]- under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- involves large-scale synthesis using advanced chemical reactors. The process is carefully monitored to ensure consistent quality and efficiency. The use of automated systems and precise control of reaction parameters helps in achieving high production rates.
Análisis De Reacciones Químicas
Types of Reactions
Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.
Comparación Con Compuestos Similares
Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- can be compared with other similar compounds, such as:
- 2-Chloro-N’-[(phenylsulfonyl)oxy]ethanimidamide
- 2-Chloro-N-(1,2-dichloroethenyl)-N,N’-diphenyl-ethanimidamide
These compounds share structural similarities but differ in their functional groups and chemical properties. The unique combination of the chloro group, phenylamino group, and carbonyl-oxy linkage in Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- makes it distinct and valuable for specific applications.
Propiedades
Número CAS |
252914-67-3 |
|---|---|
Fórmula molecular |
C9H10ClN3O2 |
Peso molecular |
227.65 g/mol |
Nombre IUPAC |
[(Z)-(1-amino-2-chloroethylidene)amino] N-phenylcarbamate |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-8(11)13-15-9(14)12-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13)(H,12,14) |
Clave InChI |
SFSBQDZAZSRWPB-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)O/N=C(/CCl)\N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)ON=C(CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12086777.png)
![(1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B12086783.png)
![5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine](/img/structure/B12086784.png)
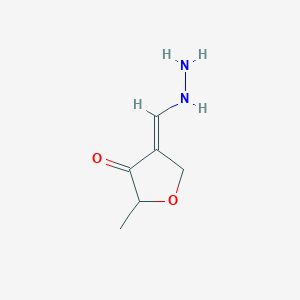
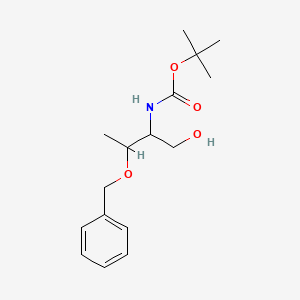
![2,2,3,3,4,4-Hexafluoro-4-[(trifluoroethenyl)oxy]butan-1-ol](/img/structure/B12086792.png)

![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12086799.png)
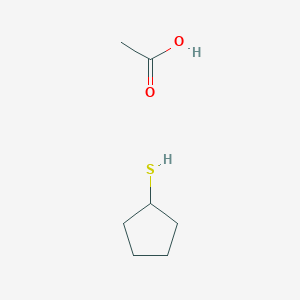
![6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12086804.png)
